Cas no 11033-34-4 (1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)-)

1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)- structure
11033-34-4 structure
Nome del prodotto:1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)-
Numero CAS:11033-34-4
MF:C28H30O13
MW:574.530009746552
CID:178173
PubChem ID:66363

1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)-
    • 1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-...
    • 1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-meth
    • 4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
    • Estefimicina [INN-Spanish]
    • Steffimycin
    • Steffimycine [INN-French]
    • Steffimycinum [INN-Latin]
    • Steffisburgensimycin
    • NSC-93419
    • Antibiotic U-20661
    • 4-[(6-Deoxy-2-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione
    • 4-[(2-O-Methyl-6-deoxy-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione
    • Steffimycin (USAN
    • Steffimycin(USAN
    • HWMJTJZEJBSVCG-UHFFFAOYSA-N
    • Antibiotic U 20661
    • Streptomyces steffisburgensis var. steffisburgerensis sp.n. antibiotic
    • U 20661
    • 11033-34-4
    • NS00122103
    • Steffimycin (USAN/INN)
    • Steffisburgensimycin*
    • NCI60_042083
    • DTXSID20864303
    • 1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2-O-methylhexopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • 4-(4,5-dihydroxy-3-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
    • 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 6-deoxy-2-O-methylhexopyranoside #
    • 4-(4,5-Dihydroxy-3-methoxy-6-methyl-tetrahydro-pyran-2-yloxy)-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydro-2H-naphthacene-1,6,11-trione
    • D05924
    • NSC93419
    • 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2-O-methylhexopyranoside
    • CHEMBL29627
    • 1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2-O-methyl-.alpha.-L-mannopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • 1,11(2H)-Naphthacenetrione, 4-[(6-deoxy-2-O-methyl-.alpha.-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • 1,11(2H)-Naphthacenetrione, 4-[(6-deoxy-2-O-methylhexopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • Inchi: InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3
    • Chiave InChI: HWMJTJZEJBSVCG-UHFFFAOYSA-N
    • Sorrisi: COC1C=C(O)C2C(C3C(O)=C4C(C(C(C(=O)C4=CC=3C(=O)C=2C=1)(C)O)OC)OC1OC(C)C(O)C(O)C1OC)=O

Proprietà calcolate

  • Massa esatta: 574.16900
  • Massa monoisotopica: 574.169
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 5
  • Complessità: 1040
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 199A^2
  • Carica superficiale: 0
  • Conta Tautomer: 24
  • XLogP3: 0.3

Proprietà sperimentali

  • Densità: 1.58
  • Punto di ebollizione: 813.7°Cat760mmHg
  • Punto di infiammabilità: 269.3°C
  • Indice di rifrazione: 1.673
  • PSA: 198.51000
  • LogP: 0.38340

1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)- Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.